2,4-Dichloro-3-nitrobenzotrifluoride

Catalog No.
S715119
CAS No.
203915-49-5
M.F
C7H2Cl2F3NO2
M. Wt
259.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3-nitrobenzotrifluoride

CAS Number

203915-49-5

Product Name

2,4-Dichloro-3-nitrobenzotrifluoride

IUPAC Name

1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

259.99 g/mol

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H

InChI Key

DIMKVPKLQUPPFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl

2,4-Dichloro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of two chlorine atoms, one nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₂Cl₂F₃NO₂, and it has a molecular weight of 260 g/mol. The compound exhibits a complex structure that contributes to its unique chemical properties and reactivity. It is typically encountered as a pale yellow solid or liquid, depending on temperature and purity.

There is no known mechanism of action for 2,4-DCNBzF3.

  • Chlorine atoms can be irritating to the skin and eyes.
  • Nitro compounds can be explosive under certain conditions.
  • Trifluoromethyl groups can be susceptible to hydrolysis, releasing hazardous fluoride ions.
Involving 2,4-dichloro-3-nitrobenzotrifluoride include nitration and halogenation. Nitration can be achieved through the reaction of the compound with nitric acid in the presence of sulfuric acid, which generates nitronium ions that facilitate electrophilic substitution at the aromatic ring. The reaction can be represented as follows:

2 4 Dichloro 3 nitrobenzotrifluoride+HNO3+H2SO42 4 Dichloro 5 nitrobenzotrifluoride+H2O\text{2 4 Dichloro 3 nitrobenzotrifluoride}+\text{HNO}_3+\text{H}_2\text{SO}_4\rightarrow \text{2 4 Dichloro 5 nitrobenzotrifluoride}+\text{H}_2\text{O}

This reaction pathway highlights the selective substitution at the available positions on the benzene ring due to steric and electronic factors influenced by the existing substituents.

The synthesis of 2,4-dichloro-3-nitrobenzotrifluoride can be achieved through several methods:

  • Nitration Reaction: The most common method involves nitrating 2,4-dichlorobenzotrifluoride using a mixture of nitric and sulfuric acids. This process requires careful control of temperature and reaction time to ensure high yields while minimizing side reactions .
  • Sequential Nitration: A clean preparation method involves performing a primary nitration followed by a secondary nitration using ammonium nitrate and fuming sulfuric acid to enhance yield and purity .
  • Alternative Routes: Other synthetic routes may involve variations in reagents or conditions, tailored for specific industrial applications or desired product characteristics .

2,4-Dichloro-3-nitrobenzotrifluoride finds applications in various fields:

  • Pesticides: It serves as an intermediate in the synthesis of agrochemicals.
  • Pharmaceuticals: Its derivatives are explored for potential use in medicinal chemistry.
  • Dyes and Pigments: The compound is utilized in producing colorants due to its stable aromatic structure.

Several compounds share structural similarities with 2,4-dichloro-3-nitrobenzotrifluoride. A comparison highlights their unique characteristics:

Compound NameMolecular FormulaUnique Features
2,4-DichloronitrobenzeneC₆H₃Cl₂NO₂Lacks trifluoromethyl group; used as an industrial intermediate .
4-Chloro-3-nitrobenzotrifluorideC₇H₃ClF₃NO₂Different chlorination pattern; potential applications in herbicides .
2,6-DichlorobenzonitrileC₇H₄Cl₂NContains a nitrile group; used in organic synthesis .

The uniqueness of 2,4-dichloro-3-nitrobenzotrifluoride lies in its trifluoromethyl group combined with chlorination and nitration patterns that provide specific reactivity suitable for targeted applications in chemical synthesis and industry.

The molecular architecture of 2,4-dichloro-3-nitrobenzotrifluoride features a benzene ring system bearing three distinct functional groups positioned at specific locations [1] [2]. The trifluoromethyl group occupies the 1-position, while chlorine atoms are situated at the 2- and 4-positions, and a nitro group is located at the 3-position [1] [2] [4]. This substitution pattern creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of all three substituent types [5].

The compound crystallizes in a solid-state structure characterized by intermolecular interactions between the electron-deficient aromatic rings and the polar functional groups [4]. The presence of multiple electronegative substituents contributes to significant dipole moments within the molecular framework, influencing both the crystal packing arrangement and the overall stability of the solid form [5]. The benzene ring maintains planarity despite the steric demands of the substituents, with bond angles and distances consistent with substituted aromatic systems bearing strong electron-withdrawing groups [5].

Crystallographic data indicates that the compound exhibits characteristic C-Cl bond lengths typical of chlorinated aromatic systems, while the C-NO2 bond demonstrates the expected characteristics of nitroaromatic compounds [1] [2]. The trifluoromethyl group adopts a geometry that minimizes steric interactions with adjacent substituents while maximizing electronic stabilization through inductive effects [5].

Electronic Structure via Computational Chemistry Methods

Density functional theory calculations have provided comprehensive insights into the electronic structure of 2,4-dichloro-3-nitrobenzotrifluoride and related benzotrifluoride derivatives [6] [7]. The electronic configuration of this compound reflects the substantial electron-withdrawing nature of its substituents, resulting in significant perturbations to the aromatic π-electron system [6] [5].

Computational studies utilizing B3LYP/6-311++G(d,p) level calculations have demonstrated that the compound exhibits characteristic features of highly electron-deficient aromatic systems [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the strong electron-withdrawing effects of the combined chlorine, nitro, and trifluoromethyl substituents [6] [5]. These calculations indicate substantial stabilization of the π-electron system relative to unsubstituted benzene derivatives [6].

The electrostatic potential surface mapping reveals regions of significant electron deficiency across the aromatic ring, with particular concentration around the carbon atoms bearing the electron-withdrawing substituents [6]. The molecular electrostatic potential analysis demonstrates that the compound possesses minimal electron density available for nucleophilic attack, consistent with its classification as a highly deactivated aromatic system [6] [5].

Frontier molecular orbital analysis indicates a substantial energy gap between occupied and unoccupied orbitals, reflecting the electronic stability imparted by the multiple electron-withdrawing groups [6]. The electron density distribution calculated through density functional theory methods confirms the meta-directing influence of the electron-withdrawing substituents on potential electrophilic aromatic substitution reactions [8] [9].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 2,4-dichloro-3-nitrobenzotrifluoride reveals characteristic chemical shifts consistent with its substitution pattern [10] [11]. Proton nuclear magnetic resonance spectroscopy demonstrates the presence of two aromatic hydrogen atoms, appearing as distinct signals in the aromatic region between 7.0 and 8.5 parts per million [10] [11]. The chemical shift positions reflect the substantial deshielding effects of the electron-withdrawing substituents, with protons positioned ortho to multiple electron-withdrawing groups exhibiting the most pronounced downfield shifts [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the carbon atoms bearing the functional groups [10] [11]. The aromatic carbon signals appear in the expected range of 120-160 parts per million, with specific chemical shifts influenced by the proximity and nature of the electron-withdrawing substituents [11] [12]. The carbon bearing the trifluoromethyl group exhibits characteristic chemical shift patterns consistent with trifluoromethyl-substituted aromatic systems [11].

Fluorine-19 nuclear magnetic resonance spectroscopy reveals the characteristic signal for the trifluoromethyl group, typically appearing around -62 to -65 parts per million relative to trichlorofluoromethane [11] . This chemical shift is consistent with trifluoromethyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing environment further deshields the fluorine nuclei [11] .

Infrared Spectroscopy

Infrared spectroscopic analysis of 2,4-dichloro-3-nitrobenzotrifluoride displays characteristic absorption bands corresponding to its functional groups [14]. The nitro group exhibits the expected asymmetric and symmetric stretching vibrations, with the asymmetric stretch typically appearing around 1520-1540 cm⁻¹ and the symmetric stretch around 1340-1360 cm⁻¹ [14] [15]. These frequencies are consistent with nitroaromatic compounds bearing additional electron-withdrawing substituents [14] [15].

The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 cm⁻¹, with specific frequencies influenced by the electron-withdrawing nature of the substituents [14]. The carbon-fluorine stretching vibrations of the trifluoromethyl group manifest as strong absorptions in the region of 1100-1300 cm⁻¹, characteristic of highly fluorinated organic compounds [14].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the carbon-chlorine stretching vibrations contribute to absorptions in the lower frequency region around 600-800 cm⁻¹ [14]. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [14].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals the electronic transitions characteristic of substituted benzotrifluoride systems [16] [17]. The compound exhibits absorption bands corresponding to π-π* transitions of the aromatic system, with wavelengths significantly influenced by the electron-withdrawing substituents [16] [17]. The nitro group contributes to additional n-π* transitions, typically appearing at longer wavelengths and lower intensities compared to the primary aromatic transitions [16] [17].

The absorption spectrum demonstrates the bathochromic shift typical of nitroaromatic compounds, with the nitro group extending the conjugation of the aromatic system and shifting absorption maxima to longer wavelengths [17]. The presence of multiple electron-withdrawing groups creates a complex absorption profile with overlapping transitions [17]. The extinction coefficients reflect the electronic nature of the compound, with values consistent with substituted nitroaromatic systems [16] [17].

Comparative Analysis with Structural Analogues

The structural and physicochemical properties of 2,4-dichloro-3-nitrobenzotrifluoride can be effectively understood through comparison with closely related analogues within the benzotrifluoride family [18] [19] [20]. This comparative analysis provides insights into the effects of substitution patterns on molecular properties and behavior.

Positional Isomer Comparison

2,4-Dichloro-5-nitrobenzotrifluoride (Chemical Abstracts Service 400-70-4) represents the most directly comparable positional isomer, differing only in the location of the nitro group [21] [20]. This isomer exhibits a melting point of 54-56 degrees Celsius, slightly higher than the 48-50 degrees Celsius observed for the 3-nitro isomer [21] [4] [20]. The difference in melting points reflects the influence of substitution pattern on intermolecular interactions and crystal packing efficiency [21] [20].

Both isomers share identical molecular formulas (C7H2Cl2F3NO2) and molecular weights (259.99 grams per mole), yet their physical properties demonstrate the significant impact of positional effects [21] [4] [20]. The 5-nitro isomer appears as a light yellow to orange crystalline solid, indicating subtle differences in electronic structure compared to the light yellow appearance of the 3-nitro isomer [21] [20].

Multiple Nitro Group Derivatives

2,4-Dichloro-3,5-dinitrobenzotrifluoride (Chemical Abstracts Service 29091-09-6) provides insight into the effects of multiple nitro group substitution [22] [19] [23]. This dinitro derivative exhibits a molecular weight of 304.99 grams per mole and a significantly higher melting point of 76-78 degrees Celsius compared to the mononitro analogues [22] [23]. The increased melting point reflects the enhanced intermolecular interactions arising from the additional nitro group and the resulting increase in molecular rigidity [22] [23].

The dinitro compound demonstrates a higher density of 1.788 grams per cubic centimeter compared to 1.638 grams per cubic centimeter for 2,4-dichloro-3-nitrobenzotrifluoride, indicating more efficient crystal packing due to stronger intermolecular forces [22] [4] [23]. The boiling point of the dinitro derivative (291-294 degrees Celsius) provides the only available volatility data among these analogues, reflecting the substantial intermolecular attractions in this highly functionalized system [22] [23].

Chlorine Substitution Pattern Effects

4-Chloro-3-nitrobenzotrifluoride (Chemical Abstracts Service 121-17-5) demonstrates the impact of reduced chlorine substitution on molecular properties [24]. With a molecular weight of 225.55 grams per mole, this monochlorinated analogue exhibits different physicochemical characteristics compared to the dichlorinated derivatives [24]. The reduction in halogen substitution affects both the electronic structure and the intermolecular interactions, though specific physical property data remains limited for this compound [24].

The comparative analysis reveals that substitution pattern significantly influences physical properties, with melting points increasing in the order: 2,4-dichloro-3-nitro (48-50°C) < 2,4-dichloro-5-nitro (54-56°C) < 2,4-dichloro-3,5-dinitro (76-78°C) [22] [21] [4] [23] [20]. This trend reflects the cumulative effects of electron-withdrawing groups on molecular interactions and crystal stability.

Property2,4-Dichloro-3-nitrobenzotrifluoride2,4-Dichloro-5-nitrobenzotrifluoride2,4-Dichloro-3,5-dinitrobenzotrifluoride
Molecular Weight (g/mol)259.99259.99304.99
Melting Point (°C)48-5054-5676-78
Density (g/cm³)1.638Not Available1.788
Physical StateSolidSolidSolid
ColorLight yellowLight yellow to orangeLight yellow

XLogP3

3.9

Wikipedia

2,4-Dichloro-3-nitrobenzotrifluoride

Dates

Last modified: 08-15-2023

Explore Compound Types